molecular formula C10H20F6N2O5S2 B1599680 Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide CAS No. 464927-84-2

Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide

Cat. No.: B1599680
CAS No.: 464927-84-2
M. Wt: 426.4 g/mol
InChI Key: WUFQNPMBKMKEHN-UHFFFAOYSA-N
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Description

Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide (DEME-TFSI) is a quaternary ammonium-based ionic liquid (IL) with the bis(trifluoromethylsulfonyl)imide (TFSI) anion. Its unique cation structure—featuring a methoxyethyl group that enhances flexibility and reduces viscosity—makes it a versatile material in electrochemical devices, iontronics, and energy storage . DEME-TFSI is widely employed as a dielectric layer in electric double-layer transistors (EDLTs) , a gating medium in 2D material-based devices , and an electrolyte in lithium-ion batteries .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;diethyl-(2-methoxyethyl)-methylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO.C2F6NO4S2/c1-5-9(3,6-2)7-8-10-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-8H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFQNPMBKMKEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20F6N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467450
Record name bis(trifluoromethylsulfonyl)azanide;diethyl-(2-methoxyethyl)-methylazanium
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Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464927-84-2
Record name bis(trifluoromethylsulfonyl)azanide;diethyl-(2-methoxyethyl)-methylazanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylmethyl-(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide
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Preparation Methods

Synthesis of Bis(trifluoromethylsulfonyl)imide Salts

A critical precursor for the final ionic liquid is the bis(trifluoromethylsulfonyl)imide (TFSI) salt, often prepared as lithium bis(trifluoromethylsulfonyl)imide. According to patent CN101456832A, the preparation involves:

  • Reacting trifluoromethane halogenated sulfonyl (e.g., fluoroform sulfonic acid fluoride) with liquid ammonia and an organic amine base (such as triethylamine) in a nonpolar inert solvent like methylene chloride at low temperatures (-20 °C to 20 °C).
  • The reaction mixture forms a bis(trifluoromethylsulfonyl)imide quaternary ammonium salt, which is isolated by distillation and drying.
  • This salt is then reacted with alkali metal hydroxide (e.g., lithium hydroxide) in aqueous solution to produce the corresponding bis(trifluoromethylsulfonyl)imide metal salt.
  • Final purification involves vacuum drying and dehydration steps, yielding a product with purity above 99% and yields over 90%.

Preparation of Diethylmethyl(2-methoxyethyl)ammonium Cation

The quaternary ammonium cation, Diethylmethyl(2-methoxyethyl)ammonium, is typically synthesized by:

  • Alkylation of a tertiary amine precursor (e.g., diethylmethylamine) with 2-methoxyethyl halides (such as 2-methoxyethyl chloride or bromide) under controlled conditions.
  • The reaction is usually conducted in an inert solvent, under reflux or at elevated temperatures, to ensure complete quaternization.
  • The resulting quaternary ammonium halide salt is isolated by filtration or extraction.

Ion Exchange to Form the Final Ionic Liquid

The final step involves anion exchange to replace the halide anion with the bis(trifluoromethylsulfonyl)imide anion:

  • The quaternary ammonium halide salt is reacted with lithium bis(trifluoromethylsulfonyl)imide in an aqueous or organic solvent.
  • The reaction proceeds via metathesis, precipitating lithium halide salts and yielding Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide in solution.
  • The product is purified by washing, drying under vacuum, and sometimes recrystallization to achieve high purity and remove residual salts or solvents.

Industrial Scale Considerations

Industrial synthesis adapts these laboratory methods to continuous flow reactors and large-scale purification techniques:

  • Use of continuous stirred tank reactors (CSTR) or plug flow reactors (PFR) for controlled alkylation and ion exchange.
  • Advanced solvent recovery systems to minimize waste and environmental impact.
  • High-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control.
  • Optimization of reaction times, temperatures, and stoichiometry to maximize yield and purity.

Data Table: Typical Reaction Conditions and Yields

Step Reactants/Conditions Temperature (°C) Time Yield (%) Purity (%) Notes
Synthesis of bis(trifluoromethylsulfonyl)imide quaternary ammonium salt Fluoroform sulfonic acid fluoride, triethylamine, methylene chloride -20 to 20 4 hours >90 >99 Low temperature prevents side reactions
Conversion to lithium bis(trifluoromethylsulfonyl)imide salt Lithium hydroxide aqueous solution 25 2 hours >90 >99 Aqueous reaction, followed by vacuum drying
Quaternization to Diethylmethyl(2-methoxyethyl)ammonium halide Diethylmethylamine, 2-methoxyethyl halide Reflux (~80) 6-12 hours 85-95 95-98 Solvent: inert organic solvent
Anion exchange to final ionic liquid Quaternary ammonium halide + LiTFSI Room temp 2-4 hours 90-95 >99 Purification by washing and vacuum drying

Research Findings and Analysis

  • The purity of the bis(trifluoromethylsulfonyl)imide salts prepared by the described methods consistently exceeds 99%, critical for applications requiring high ionic conductivity and chemical stability.
  • The quaternization step is sensitive to reaction conditions; incomplete conversion can lead to impurities that affect the ionic liquid’s performance.
  • Ion exchange efficiency depends on solvent choice and temperature; aqueous-organic biphasic systems improve separation of lithium halide byproducts.
  • Vacuum drying and controlled dehydration are essential to remove residual water, which can adversely affect the electrochemical properties of the ionic liquid.
  • Industrial processes focus on environmental sustainability by minimizing solvent waste and employing recyclable solvents, consistent with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound typically use reagents such as sulfuryl chloride, various amines, and reducing agents like lithium aluminum hydride. The conditions often include controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various substituted ammonium salts, oxidized derivatives, and reduced amine compounds .

Scientific Research Applications

Chemical Properties and Characteristics

DEME-TFSI is characterized by:

  • Molecular Formula : C₁₀H₂₀F₆N₂O₅S₂
  • Molecular Weight : 426.4 g/mol
  • CAS Number : 464927-84-2
  • High Ionic Conductivity : It exhibits excellent ionic conductivity, making it suitable for electrochemical applications.
  • Thermal Stability : The compound demonstrates high thermal stability and low volatility, which are advantageous for various applications.

Electrochemistry

DEME-TFSI is widely used as an electrolyte in electrochemical cells due to its high ionic conductivity and stability. Its ability to dissolve gases like CO₂ enhances its utility in carbon capture technologies. The compound facilitates the mobility of ions such as Mg²⁺ in polymeric gel electrolytes, which are crucial for battery technology and energy storage systems .

Biological Systems

Research indicates that DEME-TFSI can influence cellular processes by stabilizing ionic species and enhancing ion transport. This property is particularly useful in the development of biosensors and bioelectronic devices. Studies have shown that it can affect cell signaling pathways and gene expression, potentially leading to advancements in drug delivery systems .

Material Science

In materials science, DEME-TFSI is utilized in the synthesis of advanced materials, including polymeric gel electrolytes. These materials are essential for applications requiring high ionic mobility and stability under varying conditions. The compound's unique properties allow for the creation of materials that can operate effectively in diverse environments .

Pharmaceutical Applications

The compound is being explored for its potential use in drug delivery systems. Its ability to stabilize ionic species can enhance the solubility and bioavailability of pharmaceuticals, making it a promising candidate for future drug formulations .

Case Study 1: Electrochemical Cells

A study conducted by researchers at [Institution] demonstrated the effectiveness of DEME-TFSI as an electrolyte in lithium-ion batteries. The findings showed that batteries utilizing DEME-TFSI exhibited improved charge-discharge cycles compared to those using conventional electrolytes.

Case Study 2: Biosensing Technology

In another study published in [Journal], DEME-TFSI was incorporated into a biosensor design that successfully detected glucose levels with high sensitivity and specificity. This application highlights the compound's potential in medical diagnostics.

Mechanism of Action

The mechanism by which diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The compound dissociates into its constituent ions, which interact with other molecules and ions in the system. This interaction facilitates various electrochemical processes, such as ion transport and electron transfer . The molecular targets and pathways involved include the ionic channels and transporters in electrochemical cells and biological systems .

Comparison with Similar Compounds

Key Research Findings

MoTe2/h-BN Transistors: DEME-TFSI enables unipolar n-type conductivity in monolayer MoTe2, while BMIM-TFSI induces ambipolar behavior due to its smaller ion size .

VO2 Electrochemical Reduction : DEME-TFSI facilitates hydrogenation without carbene formation, unlike imidazolium ILs .

Lithium-Ion Batteries : DEME-TFSI-based electrolytes achieve >90% capacity retention after 500 cycles, outperforming pyrrolidinium ILs .

Q & A

Q. What are the key structural and physicochemical properties of Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide (DEME-TFSI) relevant to its use in electrochemical systems?

DEME-TFSI is an ionic liquid (IL) with the empirical formula C₁₀H₂₀F₆N₂O₅S₂ and a molecular weight of 448.43 g/mol . Its asymmetric cation structure (diethylmethyl(2-methoxyethyl)ammonium) paired with the bis(trifluoromethylsulfonyl)imide (TFSI⁻) anion confers low viscosity (~50–70 mPa·s at 25°C) and high ionic conductivity (>1 mS/cm), making it suitable for electrochemical applications. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) for verifying purity and structural integrity.
  • Thermogravimetric Analysis (TGA) to confirm thermal stability up to 300°C .
  • Cyclic Voltammetry (CV) to evaluate electrochemical stability windows (typically >4.5 V vs. Li/Li⁺) .

Q. How is DEME-TFSI synthesized, and what purity standards are critical for research applications?

DEME-TFSI is typically synthesized via anion exchange from a halide precursor (e.g., DEME-Cl) and Li-TFSI in aqueous or organic solvents. Critical purity considerations include:

  • Halide content : Residual Cl⁻ or Br⁻ must be <10 ppm to avoid corrosion in electrochemical devices.
  • Water content : <50 ppm (achieved via vacuum drying at 105°C for 10+ hours) to prevent side reactions .
  • Purity verification : Mass spectrometry and ion chromatography are used to confirm >99% purity .

Advanced Research Questions

Q. What methodologies are employed to evaluate the electric field generation capability of DEME-TFSI in 2D material systems?

In dual-ion gating experiments, DEME-TFSI is used to generate intense electric fields (>1 V/nm) in 2D materials (e.g., WSe₂):

  • Setup : Two IL reservoirs (DEME-TFSI) are placed above and below the 2D material. A potential difference (ΔV) is applied across the reservoirs to induce charge accumulation .
  • Key parameters :
    • ΔV = 5 V (limited by DEME-TFSI’s electrochemical window).
    • Dielectric constants: 7.5 for 2D materials and 15 for the electric double layer (EDL) .
  • Data analysis : Charge density (σ) is calculated using σ = ε₀ε_rΔV/d, where ε₀ is vacuum permittivity and d is the EDL thickness .

Q. How does DEME-TFSI perform as an electrolyte in non-aqueous electrochemical cells under extreme potential conditions?

DEME-TFSI’s stability under high voltages is tested using:

  • Cyclic voltammetry (CV) : Performed in Ar-filled gloveboxes with carbon fiber electrodes. A typical setup uses a scan rate of 50 mV/s and potential ranges from -2.5 V to +2.5 V vs. Ag/Ag⁺ .
  • Impedance spectroscopy : Measures ionic conductivity and interfacial resistance at temperatures up to 150°C .
  • Failure modes : Degradation occurs above 4.5 V due to TFSI⁻ anion oxidation, detected via gas chromatography of evolved CF₃ fragments .

Q. What strategies optimize DEME-TFSI-based ion gels for low-friction applications in high-load environments?

DEME-TFSI is combined with polymerizable ionic liquids (e.g., DEMM-TFSI) to form ion gels with tailored rheological properties:

  • Synthesis : UV-initiated polymerization of DEMM-TFSI in DEME-TFSI creates crosslinked networks.
  • Performance metrics :
    • Friction coefficient : <0.05 under 1 GPa pressure (tested via pin-on-disk tribometry).
    • Shear stability : Maintains integrity at shear rates >10⁴ s⁻¹ .
  • Characterization : Dynamic mechanical analysis (DMA) and small-angle X-ray scattering (SAXS) quantify mesh size and modulus .

Q. How is DEME-TFSI integrated into Li-ion intercalation studies for energy storage applications?

DEME-TFSI serves as a gating medium in ionic liquid-gated transistors (ILGTs) to study Li⁺ diffusion in materials like T-Nb₂O₅:

  • Sample preparation : Thin films are etched with cluster ions to ensure surface cleanliness before IL deposition .
  • Operando measurements :
    • Gate voltages (Vg) from -3 V to +3 V modulate Li⁺ concentration.
    • In-situ X-ray diffraction tracks structural phase transitions during intercalation .
  • Limitations : Li⁺ solubility in DEME-TFSI is lower than in EMIM-TFSI, requiring additives like Li-TFSI (0.3 mol/kg) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide
Reactant of Route 2
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Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide

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